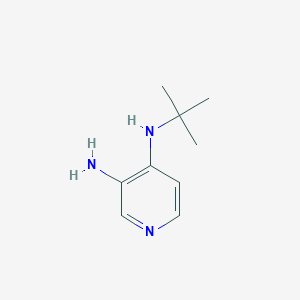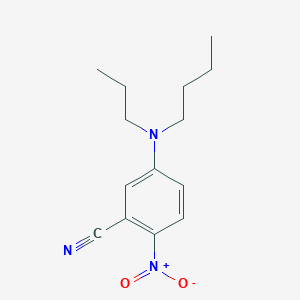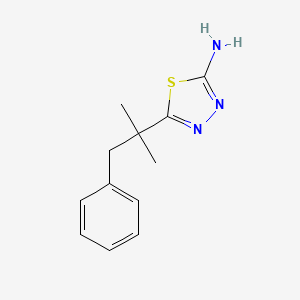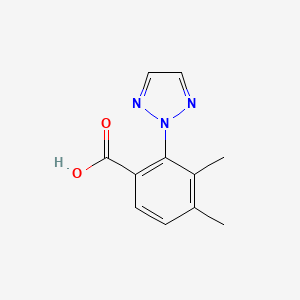
4-N-tert-butylpyridine-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-tert-butylpyridine-3,4-diamine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group attached to the nitrogen atom at the 4-position of the pyridine ring, along with two amino groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-tert-butylpyridine-3,4-diamine typically involves the reaction of pyridine derivatives with tert-butylamine. One common method is the reaction of 4-tert-butylpyridine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-N-tert-butylpyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrazine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
4-N-tert-butylpyridine-3,4-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as catalysts and electronic components.
Mechanism of Action
The mechanism of action of 4-N-tert-butylpyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. Additionally, the amino groups in the compound can interact with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: A related compound with a similar structure but lacking the amino groups.
4-tert-Butylaniline: Another similar compound with an amino group at the 4-position but without the pyridine ring.
Uniqueness
4-N-tert-butylpyridine-3,4-diamine is unique due to the presence of both the tert-butyl group and the amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
4-N-tert-butylpyridine-3,4-diamine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3,(H,11,12) |
InChI Key |
QSPFJFZVVKLJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=C(C=NC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Furan-2-yl)piperazin-1-yl]-6,7-dimethoxyquinolin-4-amine](/img/structure/B13874151.png)







![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)



![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)

